molecular formula C7H6F3N B569133 4-(Trifluoromethyl)aniline-d4 CAS No. 1219795-48-8

4-(Trifluoromethyl)aniline-d4

Cat. No.: B569133
CAS No.: 1219795-48-8
M. Wt: 165.152
InChI Key: ODGIMMLDVSWADK-RHQRLBAQSA-N
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Description

4-(Trifluoromethyl)aniline-d4 is a deuterated derivative of 4-(trifluoromethyl)aniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)aniline-d4 typically involves the deuteration of 4-(trifluoromethyl)aniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)aniline-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include deuterated nitroanilines, deuterated amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Trifluoromethyl)aniline-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2,3,5,6-Tetrafluoroaniline

Uniqueness

4-(Trifluoromethyl)aniline-d4 is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered reaction kinetics, increased stability, and potential differences in biological activity, making it a valuable tool in various research fields.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGIMMLDVSWADK-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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